2-Anilino-4-oxo-4,5-dihidro-3-tiofeno-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

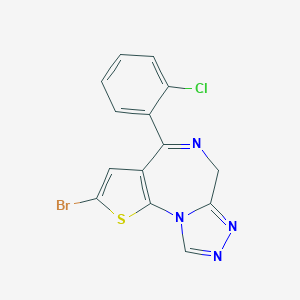

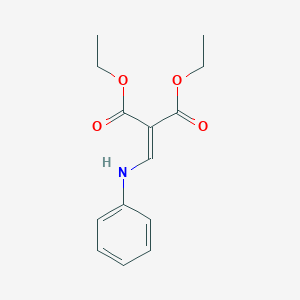

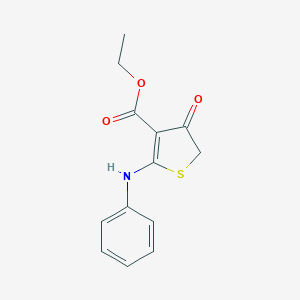

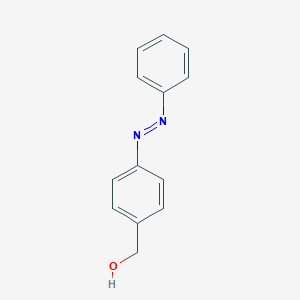

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El compuesto se ha investigado por sus propiedades antitumorales, particularmente en células de leucemia promielocítica humana HL-60. Los estudios sugieren que puede inducir la apoptosis (muerte celular programada) en estas células cancerosas, lo cual es una vía prometedora para la investigación del tratamiento del cáncer .

Actividad Antiinflamatoria

La investigación indica que un intermedio en la síntesis de este compuesto exhibe actividad antiinflamatoria. Esto sugiere posibles aplicaciones en el desarrollo de tratamientos para enfermedades inflamatorias .

Inducción de Apoptosis

Además de su actividad antitumoral, este compuesto también ha demostrado inducir la apoptosis en células de leucemia de ratón (WEHI-3) y células de cáncer cervical humano. Esto amplía su uso potencial en varios tipos de investigación del cáncer .

Química Sintética

El compuesto se utiliza como intermedio en diversas reacciones de química sintética, incluidas las reacciones de Knoevenagel, que son útiles para crear una variedad de compuestos orgánicos .

Investigación Proteómica

Debido a su estructura única, el compuesto puede tener aplicaciones en la investigación proteómica, donde podría usarse para estudiar las interacciones y funciones de las proteínas .

Análisis Químico y Pruebas

Las propiedades del compuesto lo hacen adecuado para su uso en análisis químicos y pruebas, incluidas técnicas como RMN, HPLC, LC-MS y UPLC .

Propiedades

IUPAC Name |

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMOPMXQAVHCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326944 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78267-15-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)